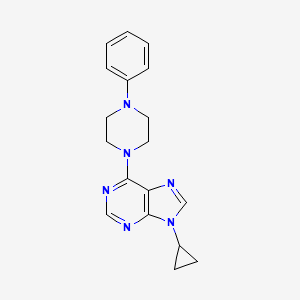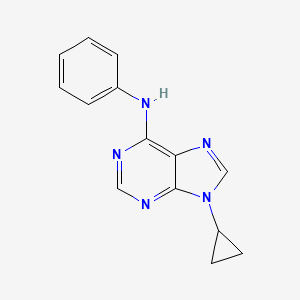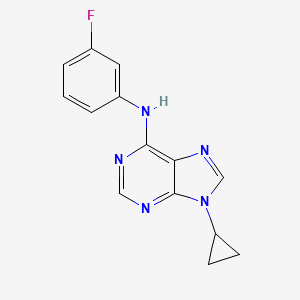
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine (CPPP) is an organic compound with a wide variety of applications in scientific research. It is a purine derivative that has been studied extensively in the fields of biochemistry, physiology, and pharmacology. CPPP has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression.
Applications De Recherche Scientifique
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been used in a variety of scientific research applications, including the study of the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. It has also been used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain.
Mécanisme D'action
The mechanism of action of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is not fully understood. However, it is believed to act as a potent inhibitor of both COX-2 and 5-LOX. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase.
Biochemical and Physiological Effects
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have anti-tumor effects and to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has a number of advantages for use in laboratory experiments. It is a potent inhibitor of both COX-2 and 5-LOX, which makes it useful for studying the effects of these enzymes on inflammation and pain. It is also a potent inhibitor of certain enzymes involved in the metabolism of purine derivatives, making it useful for studying the effects of these enzymes on cell signaling pathways and the regulation of gene expression.
However, there are also some limitations to using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is a relatively unstable compound and can degrade over time.
Orientations Futures
There are a number of potential future directions for research using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine. It could be used to study the effects of COX-2 and 5-LOX inhibitors on other diseases, such as diabetes and Alzheimer’s disease. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could also be used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. Finally, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain in animal models.
Méthodes De Synthèse
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine can be synthesized from the reaction of 4-phenylpiperazine with cyclopropyl bromide. The reaction is performed in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is catalyzed by a base, such as sodium hydride, and the product is isolated by column chromatography. The yield of the reaction is typically high, with yields of up to 96%.
Propriétés
IUPAC Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-4-14(5-3-1)22-8-10-23(11-9-22)17-16-18(20-12-19-17)24(13-21-16)15-6-7-15/h1-5,12-13,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZGQKZGXNJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443081.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443087.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)

![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
